
5-Bromo-2-chloro-4,6-dimethylpyrimidine CAS
number 4786-72-5

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
5-Bromo-2-chloro-4,6-

dimethylpyrimidine

Cat. No.: B1281504 Get Quote

An In-depth Technical Guide to 5-Bromo-2-chloro-4,6-dimethylpyrimidine (CAS: 4786-72-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-2-chloro-4,6-dimethylpyrimidine is a halogenated pyrimidine derivative that serves

as a versatile and valuable building block in organic synthesis.[1][2] Its structure, featuring two

distinct halogen atoms at the C2 and C5 positions, allows for selective and sequential

functionalization. This differential reactivity makes it a key intermediate in the synthesis of

complex heterocyclic compounds, particularly for applications in medicinal chemistry and drug

discovery.[3][4] The pyrimidine core is a privileged scaffold found in numerous biologically

active molecules, including kinase inhibitors, antiviral agents, and other therapeutic

compounds.[4][5] This guide provides a comprehensive overview of its physicochemical

properties, synthetic applications, and experimental protocols relevant to its use in research

and development.

Physicochemical Properties
A summary of the key physical and chemical properties of 5-Bromo-2-chloro-4,6-
dimethylpyrimidine is presented below. This data is essential for its proper handling, storage,

and application in synthetic chemistry.
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Property Value Reference(s)

CAS Number 4786-72-5 [1][2][6]

Molecular Formula C₆H₆BrClN₂ [1][2][7]

Molecular Weight 221.48 g/mol [2][6][7]

IUPAC Name
5-bromo-2-chloro-4,6-

dimethylpyrimidine
[1]

Appearance Solid [1][7]

Boiling Point 277.7 °C at 760 mmHg [2]

Density 1.621 g/cm³ [2]

Flash Point 121.8 °C [2]

Refractive Index 1.567 [2]

Storage Temperature 2-8 °C, under inert atmosphere [1]

InChI Key
MDZCNJHECVPINP-

UHFFFAOYSA-N
[1][7]

SMILES String ClC1=NC(C)=C(Br)C(C)=N1 [7]

Chemical Reactivity and Synthetic Applications
The synthetic utility of 5-Bromo-2-chloro-4,6-dimethylpyrimidine stems from the differential

reactivity of its two halogen substituents. The electron-deficient nature of the pyrimidine ring

activates both the chloro and bromo groups. Generally, the C5-bromo position is more

susceptible to palladium-catalyzed cross-coupling reactions, while the C2-chloro position is

more reactive towards nucleophilic aromatic substitution (SNAr).[3][8] This chemoselectivity

allows for controlled, stepwise elaboration of the pyrimidine core.
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Caption: Reactivity pathways of 5-Bromo-2-chloro-4,6-dimethylpyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C5 position is generally more reactive than the carbon-

chlorine bond at C2 in palladium-catalyzed reactions.[3] This allows for selective C-C or C-N

bond formation at the C5 position.
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Suzuki-Miyaura Coupling: Forms C-C bonds with organoboron compounds. This is widely

used to introduce aryl or heteroaryl substituents.[9]

Stille Coupling: Reacts with organostannane reagents to form C-C bonds.[3]

Buchwald-Hartwig Amination: Forms C-N bonds with amines, a crucial transformation in the

synthesis of many pharmaceutical agents.[5]

Nucleophilic Aromatic Substitution (SNAr)
The C2-chloro substituent is highly susceptible to displacement by nucleophiles due to the

electron-withdrawing effect of the adjacent ring nitrogens.[3] This reaction is commonly

performed with amines, alcohols, or thiols to introduce a wide variety of functional groups at the

C2 position.

Applications in Drug Discovery
Pyrimidine derivatives are a cornerstone in medicinal chemistry, known for a wide spectrum of

biological activities, including anticancer, antiviral, and antibacterial properties.[5][10][11] 5-
Bromo-2-chloro-4,6-dimethylpyrimidine serves as a key starting material for the synthesis of

biologically active molecules, particularly in the development of kinase inhibitors.[5] Kinases

are critical enzymes in cellular signaling, and their dysregulation is implicated in diseases like

cancer.[5] The ability to selectively functionalize the pyrimidine scaffold at two different

positions allows researchers to generate diverse chemical libraries and perform structure-

activity relationship (SAR) studies to optimize drug candidates.[8]

Experimental Protocols
The following are generalized protocols for key reactions involving bromo-chloro-pyrimidine

scaffolds, adapted from established procedures for analogous compounds.[3][8][12]

Researchers should optimize conditions for their specific substrates.

Protocol 1: Generalized Suzuki-Miyaura Coupling at the
C5-Position
This protocol describes a typical procedure for the palladium-catalyzed coupling of an

arylboronic acid at the C5-bromo position.
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Materials:

5-Bromo-2-chloro-4,6-dimethylpyrimidine (1.0 equiv.)

Arylboronic acid (1.1-1.5 equiv.)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.)

Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

To a flame-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-
Bromo-2-chloro-4,6-dimethylpyrimidine, the arylboronic acid, the palladium catalyst, and

the base.

Add the degassed solvent system via cannula.

Heat the reaction mixture with stirring to 80-100 °C.

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.
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Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Generalized Nucleophilic Aromatic
Substitution (SNAr) at the C2-Position
This protocol outlines a general method for the displacement of the C2-chloro group with an

amine nucleophile.

Materials:

5-Bromo-2-chloro-4,6-dimethylpyrimidine (1.0 equiv.)

Amine nucleophile (primary or secondary, 1.0-1.2 equiv.)

Base (e.g., triethylamine or DIPEA, 1.5-2.0 equiv., if amine salt is used or to scavenge HCl)

Solvent (e.g., ethanol, isopropanol, DMF, or NMP)

Procedure:

In a round-bottom flask, dissolve 5-Bromo-2-chloro-4,6-dimethylpyrimidine in the chosen

solvent.

Add the amine nucleophile, followed by the base (if required).

Heat the reaction mixture to reflux (typically 80-120 °C).
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Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under

reduced pressure.

The crude product can be purified by recrystallization or flash column chromatography.

Safety Information
5-Bromo-2-chloro-4,6-dimethylpyrimidine should be handled with appropriate safety

precautions in a well-ventilated fume hood. It is classified with the following hazard statements:

H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye

irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1] Appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should

be worn at all times.

Conclusion
5-Bromo-2-chloro-4,6-dimethylpyrimidine (CAS 4786-72-5) is a highly valuable and versatile

intermediate for organic synthesis. Its key advantage lies in the differential reactivity of the C2-

chloro and C5-bromo positions, enabling selective, stepwise functionalization through

nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This

predictable reactivity makes it an essential tool for researchers and drug development

professionals in the construction of novel pyrimidine-based compounds with significant

potential as therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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